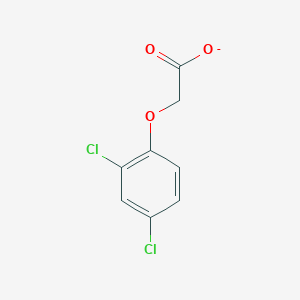

2,4-Dichlorophenoxyacetate

説明

(2,4-dichlorophenoxy)acetate is a chlorophenoxyacetate anion that is the conjugate base of (2,4-dichlorophenoxy)acetic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 2,4-D.

科学的研究の応用

Herbicide Use and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D) is predominantly used as a herbicide, particularly in agricultural and urban settings. Its extensive application has led to direct and indirect release into natural environments, raising concerns about its toxicological impact. Research indicates that 2,4-D has been a subject of study in fields like toxicology and biochemical and molecular biology, with a focus on its neurotoxicity, occupational risks, and effects on non-target aquatic species (Zuanazzi et al., 2020).

Water Contamination and Removal Techniques

Due to its toxicity and potential for water contamination, various strategies have been developed to remove 2,4-D from polluted water sources. Despite these efforts, its presence in water remains a significant problem, and there is a call for more efficient methods to achieve complete removal (EvyAliceAbigail et al., 2017).

Phytoremediation Enhancement

Bacterial endophytes have been found to enhance the phytoremediation of 2,4-D. Inoculating plants like peas with certain bacterial strains can increase their capacity to remove 2,4-D from soil without accumulating it in their tissues. This suggests a promising approach for reducing toxic herbicide residues in crop plants and contaminated substrates (Germaine et al., 2006).

Mode of Action as a Herbicide

2,4-D's effectiveness as a herbicide is attributed to its mimicry of natural auxin at the molecular level, leading to abnormal growth and death in sensitive dicot plants. Research into its mode of action has delved into physiological processes, auxin receptors, and signal transduction under herbicide treatment, providing insights into its selective toxicity (Song, 2014).

Photocatalytic Degradation

Studies have explored the photocatalytic degradation of 2,4-D using nanocrystalline catalysts. These methods have shown promise in aiding the remediation of wastewater contaminated with this herbicide, thus addressing its environmental persistence (Lemus et al., 2008).

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKIKFHRZPJSS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

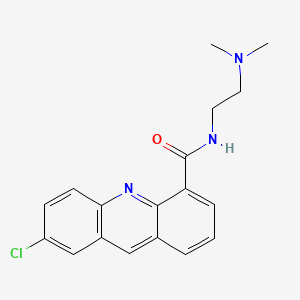

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

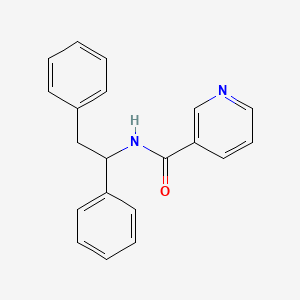

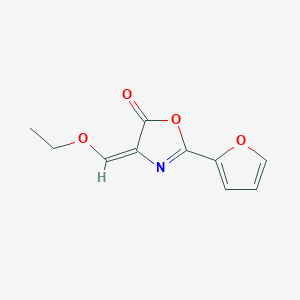

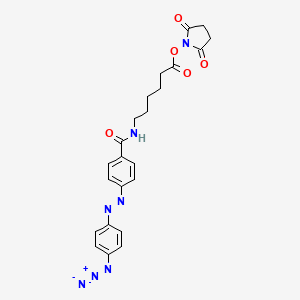

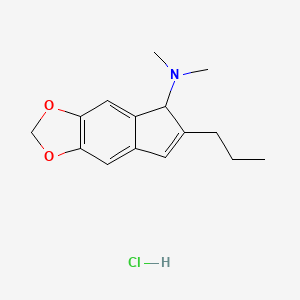

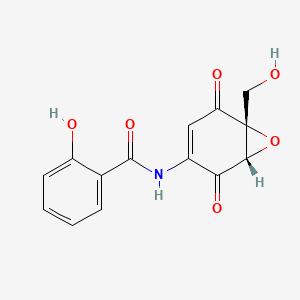

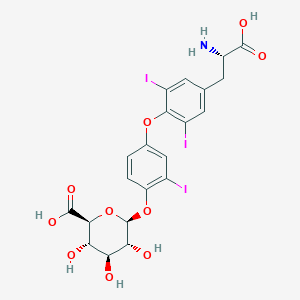

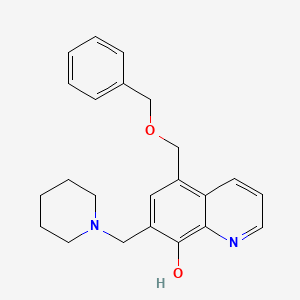

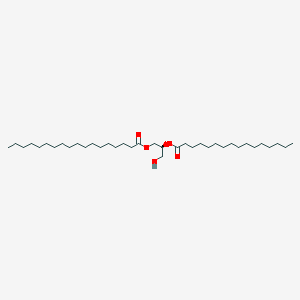

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)

![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)